5-fluoro-2-methyl-4H-chromen-4-one
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Overview
Description
5-fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromenone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated chromenones.
Scientific Research Applications
5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the fluorine and methyl groups, resulting in different biological activities.
2-methyl-4H-chromen-4-one: Similar structure but without the fluorine atom.
5-fluoro-4H-chromen-4-one: Similar structure but without the methyl group.
Uniqueness
The presence of both the fluorine and methyl groups in 5-fluoro-2-methyl-4H-chromen-4-one enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7FO2 |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
InChI Key |
QYAZNCLSOPRGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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